(6-Bromoisochroman-1-yl)acetic acid is an organic compound that belongs to the class of isoquinoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 299.16 g/mol. This compound features a bromine atom at the 6-position of the isochroman ring, which may influence its chemical reactivity and biological properties. The compound is relevant in medicinal chemistry due to its potential applications in drug development.
(6-Bromoisochroman-1-yl)acetic acid can be synthesized from various precursors, primarily involving brominated aromatic compounds. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). The compound can also be categorized under heterocyclic compounds because of its isochroman structure, which includes a fused benzene and oxygen-containing ring.
The synthesis of (6-Bromoisochroman-1-yl)acetic acid typically involves several steps:
For instance, one method involves reacting 3-bromophenethyl alcohol with ethyl 3,3-diethoxypropionate in the presence of titanium tetrachloride as a catalyst, leading to the desired product after hydrolysis and purification steps .
(6-Bromoisochroman-1-yl)acetic acid can participate in various chemical reactions:
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.
The mechanism of action for (6-Bromoisochroman-1-yl)acetic acid largely depends on its interactions within biological systems. As a potential pharmaceutical agent, it may exert effects through:
Quantitative structure-activity relationship studies could provide insights into its efficacy and safety profiles.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are used for characterization and purity assessment.
(6-Bromoisochroman-1-yl)acetic acid has potential applications in:
Research continues into exploring its full potential within these fields, emphasizing the need for further studies on its biological activities and therapeutic applications.
Bromination of the isochroman scaffold represents a critical regioselective functionalization step for accessing the 6-bromo precursor essential for synthesizing (6-bromoisochroman-1-yl)acetic acid. Electrophilic aromatic substitution (EAS) remains the predominant methodology, with molecular bromine (Br₂) in dichloromethane or chloroform serving as the traditional brominating agent. This approach typically yields the 6-bromo regioisomer with moderate selectivity (60-75%) due to competing 5- and 7-bromo substitution patterns, necessitating complex purification workflows. Modern catalytic approaches significantly enhance regioselectivity and efficiency through several mechanisms:
Table 1: Comparative Bromination Methodologies for 6-Bromoisochroman Synthesis
Method | Catalyst/System | Temp (°C) | 6-Bromo Selectivity (%) | Yield (%) |
---|---|---|---|---|
Classical EAS | Br₂ (neat) | 120 | 60-65 | 52-58 |
Lewis Acid-Catalyzed EAS | Br₂/FeBr₃ (0.2 eq) | 90 | 85-88 | 72-75 |
Transition Metal-Mediated | Br₂/Ru₃(CO)₁₂ | 80 | 90-92 | 68-70 |
Solvent-Optimized EAS | Br₂ in NMP | 100 | 82-85 | 75-78 |
Functionalization at the C1 position of 6-bromoisochroman with an acetic acid moiety employs nucleophilic displacement and carbonylation strategies. Alkylation of 6-bromoisochroman with ethyl bromoacetate followed by alkaline hydrolysis provides linear access but suffers from O-alkylation competition (15-30% byproducts). Catalytic carbonylation methodologies offer more direct pathways:
Enantioselective synthesis of (6-bromoisochroman-1-yl)acetic acid remains challenging due to the flexibility of the acetic acid tether. Two advanced strategies have demonstrated promise:
Table 2: Enantioselective Approaches to (6-Bromoisochroman-1-yl)acetic Acid
Strategy | Chiral Controller | Key Conditions | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Auxiliary Cyclization | (R)-Phenylglycinol | TFA/DCM, 25°C | >98 | 32-35 (5 steps) |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 50 bar H₂, 80°C | 94-96 | 75-78 (1 step) |
Microwave dielectric heating significantly accelerates synthetic steps while improving yields and purity:
Strategic optimization of reaction parameters significantly improves cumulative yields across the sequence from isochroman to target acid:
Table 3: Yield Optimization in Multi-Step Syntheses
Synthetic Sequence | Catalyst/Reagents | Cumulative Yield (%) | Key Improvements |
---|---|---|---|
Classical EAS → Alkylation → Hydrolysis | Br₂ → BrCH₂CO₂Et → KOH/EtOH | 28-32 | - |
Lewis Acid EAS → Carbonylation | Br₂/FeBr₃ → Ru₃(CO)₁₂/CO/H₂ | 58-62 | Higher bromination selectivity; direct C1 functionalization |
Microwave EAS → MW Hydrolysis | MW-Br₂/FeBr₃ → MW-KOH/Al₂O₃ | 70-74 | Reduced reaction times; minimized decomposition |
Bimetallic One-Pot | RuCl₃/Co₂(CO)₈/LiBr/syngas | 68-72 | Fewer intermediates; optimized gas utilization |
Critical optimization parameters identified include:
Table 4: Key Compound Identifiers for (6-Bromoisochroman-1-yl)acetic Acid and Derivatives
Identifier | Value |
---|---|
CAS Registry Number | 187667-63-6 |
IUPAC Name | 2-(6-bromoisochroman-1-yl)acetic acid |
Molecular Formula | C₁₁H₁₁BrO₃ |
Molecular Weight | 271.11 g/mol |
SMILES | OC(=O)CC1OCCC2=C1C=CC(Br)=C2 |
InChI Key | DZSHVVCWDFVPCK-UHFFFAOYSA-N |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1